ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core substituted at position 2 with an acetamido group bearing a (4-phenylthiazol-2-yl)thio moiety and at position 3 with an ethyl ester.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S3/c1-2-26-20(25)18-14-9-6-10-16(14)29-19(18)23-17(24)12-28-21-22-15(11-27-21)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJGGKEOFPDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylthiourea with α-haloketones under basic conditions.
Cyclopentathiophene Core Construction: The cyclopentathiophene core is formed through a cyclization reaction involving a diene and a thioketone.
Coupling Reactions: The thiazole and cyclopentathiophene intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group on the thiazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Substitution: Substituted phenylthiazole derivatives
Scientific Research Applications
Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the thiazole and cyclopentathiophene moieties.
Biological Studies: The compound is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives
Substituent Effects on Bioactivity
- Thioether vs. Thiourea Groups :
The phenylthioureido group in the analog from –4 confers antifungal and antibacterial activities, likely due to hydrogen bonding and interactions with microbial enzymes . In contrast, the main compound’s thiazolylthio group may enhance aromatic stacking and selectivity for targets like kinases or inflammatory mediators, though this requires experimental validation. - Sulfonyl vs.
Core Structure Variations
- Cyclopenta[b]thiophene vs.
Physicochemical and Pharmacokinetic Implications
- Piperazinyl Groups :
Piperazine-containing analogs () exhibit improved solubility due to the basic nitrogen atoms, whereas the main compound’s thiazole and thioether groups may prioritize lipophilicity and blood-brain barrier penetration . - Ester vs. Carboxamide : The ethyl ester in the main compound and ’s derivative may enhance metabolic stability compared to the carboxamide in , which could undergo hydrolysis in vivo .
Biological Activity
Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 373.51 g/mol
- CAS Number : Not specified in the sources.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been documented to possess broad-spectrum antibacterial and antifungal activities. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting a potential application in treating infections caused by resistant pathogens .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, with IC50 values indicating moderate to high efficacy (ranging from 23.2 to 49.9 μM) against breast cancer cells . The mechanism appears to involve the disruption of cellular signaling pathways, leading to programmed cell death.
3. Anti-inflammatory Effects
This compound has shown potential in reducing inflammation in experimental models. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses .
The biological effects of this compound are largely attributed to its structural features:
- Thiazole Ring : The thiazole moiety is known for its ability to interact with various biological targets, influencing multiple biochemical pathways involved in cell proliferation and apoptosis.
- Cyclopentathiophene Structure : This unique structure may enhance the compound's lipophilicity and cellular uptake, contributing to its bioactivity.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 30.0 | |
| Antifungal | Candida albicans | 25.0 | |
| Anticancer | MCF-7 (breast cancer) | 23.5 | |
| Anti-inflammatory | RAW264.7 macrophages | N/A |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate solubility profiles. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicate potential for effective systemic delivery, although detailed studies are required for comprehensive understanding.
Q & A
What are the typical synthetic routes for ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and what key intermediates are involved?
The synthesis typically involves a multi-step approach starting with cyclopenta[b]thiophene derivatives. A common method includes:
- Step 1: Condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate to form the thioureido intermediate .
- Step 2: Acetylation or alkylation reactions to introduce functional groups like thioacetamido or ester moieties.
Key intermediates include the 2-amino-thiophene precursor and the thioureido adduct, which are critical for subsequent functionalization .
Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR: Confirms the cyclopenta[b]thiophene core, ester group (-COOEt), and acetamido linkage by analyzing chemical shifts and coupling patterns .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending vibrations (~1550 cm⁻¹) in the acetamido group .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, particularly for the thiazole and thiophene rings .
How can researchers optimize reaction conditions to improve the yield of the target compound during multi-step syntheses?
Optimization strategies include:
- Temperature Control: Maintaining reflux conditions (~80–100°C) for thiourea formation to prevent side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene aids in Knoevenagel condensations .
- Catalyst Use: Acidic catalysts (e.g., glacial acetic acid) accelerate amide bond formation, improving yields to >75% .
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR peak splitting anomalies) during structural elucidation?
- Recrystallization: Purify intermediates to remove impurities causing signal overlap .
- 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
- Solvent Variation: Deuterated DMSO or CDCl₃ may shift peaks to reduce overlap in complex spectra .
What biological activities have been reported for structurally related cyclopenta[b]thiophene derivatives, and how do they inform research on this compound?
- Antifungal Activity: Analogous thioureido-thiophene derivatives exhibit MIC values of 8–32 µg/mL against Candida albicans .
- Antibacterial Potential: Similar compounds show inhibition of S. aureus (IC₅₀: 12–25 µM) via disruption of membrane integrity .
- SAR Insights: The 4-phenylthiazole moiety enhances lipophilicity, potentially improving membrane penetration in this compound .
How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to specific biological targets?
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with fungal CYP51 or bacterial DNA gyrase .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
- Free Energy Calculations: MM-PBSA methods quantify binding energies, correlating with experimental IC₅₀ values .
What are the critical parameters to monitor during the purification of this compound using recrystallization techniques?
- Solvent Polarity: Use ethanol or methanol for high solubility at elevated temperatures and gradual cooling (1–2°C/min) to optimize crystal growth .
- Purity Checks: Post-recrystallization analysis via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
What analytical approaches should be employed when unexpected byproducts form during the thiourea linkage formation in the synthesis?
- LC-MS: Identify byproducts (e.g., disulfide dimers or oxidized intermediates) via exact mass and fragmentation patterns .
- Mechanistic Studies: Vary stoichiometry (e.g., excess phenyl isothiocyanate) to suppress side reactions like hydrolysis .
What are the documented stability profiles of this compound under various storage conditions, and how should this inform handling protocols?
- Storage: -20°C under argon atmosphere prevents degradation of the thioacetamido group .
- Stability Tests: Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .
How can structure-activity relationship (SAR) studies be designed to systematically modify the 4-phenylthiazole moiety while maintaining core pharmacological activity?
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electron density and bioactivity .
- Bioisosteric Replacement: Replace the thiazole sulfur with oxygen (oxazole) to assess impact on target binding .
- In Vitro Testing: Screen analogs against fungal/bacterial panels to correlate structural changes with MIC/IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
